4-naphthalen-2-ylsulfonylbutan-2-one
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Overview
Description
4-naphthalen-2-ylsulfonylbutan-2-one is an organic compound with the molecular formula C14H14O3S and a molecular weight of 262.32416 g/mol This compound features a naphthalene ring bonded to a sulfonyl group and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-naphthalen-2-ylsulfonylbutan-2-one typically involves the reaction of naphthalene-2-sulfonyl chloride with butan-2-one in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
Naphthalene-2-sulfonyl chloride+Butan-2-oneBase, Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-naphthalen-2-ylsulfonylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols .
Scientific Research Applications
4-naphthalen-2-ylsulfonylbutan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-naphthalen-2-ylsulfonylbutan-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the naphthalene ring can interact with hydrophobic regions of biomolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
4-(Phenylsulfanyl)butan-2-one: This compound has a phenyl group instead of a naphthalene ring and exhibits different chemical properties and reactivity.
4-(Methoxyphenylsulfanyl)butan-2-one:
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C14H14O3S |
---|---|
Molecular Weight |
262.33g/mol |
IUPAC Name |
4-naphthalen-2-ylsulfonylbutan-2-one |
InChI |
InChI=1S/C14H14O3S/c1-11(15)8-9-18(16,17)14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10H,8-9H2,1H3 |
InChI Key |
ZUPCTVVTXJJENQ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CC(=O)CCS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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